

# Role of CD73 in tumor microenvironment immunosuppression

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide on the Role of CD73 in Tumor Microenvironment Immunosuppression

## **Introduction: CD73 as a Critical Immune Checkpoint**

CD73, also known as ecto-5'-nucleotidase (NT5E), is a cell surface enzyme that has emerged as a pivotal immune checkpoint in the tumor microenvironment (TME).[1][2] Encoded by the NT5E gene, this glycosylphosphatidylinositol (GPI)-anchored protein is the rate-limiting enzyme in the production of extracellular adenosine from adenosine monophosphate (AMP).[2][3] High concentrations of adenosine within the TME are profoundly immunosuppressive, allowing cancer cells to evade immune surveillance.[4][5][6] Consequently, CD73 is overexpressed in many cancers, and its high expression often correlates with poor prognosis and resistance to therapy.[7][8] This guide provides a detailed examination of the mechanisms by which CD73 contributes to immunosuppression, summarizes key quantitative data, outlines relevant experimental protocols, and discusses the rationale for targeting this pathway in cancer therapy.

# The CD73-Adenosine Axis: A Core Immunosuppressive Pathway

The primary function of CD73 in the TME is its enzymatic role in the purinergic signaling cascade, which converts pro-inflammatory extracellular ATP into immunosuppressive



adenosine. This process occurs in a stepwise manner, primarily involving two key ectoenzymes.

- Step 1: ATP to AMP Conversion by CD39: Stressed, hypoxic, or dying tumor cells release large amounts of ATP into the extracellular space.[4][6] The cell surface ectonucleotidase CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1) initiates the process by hydrolyzing ATP and adenosine diphosphate (ADP) into AMP.[1][7][9]
- Step 2: AMP to Adenosine Conversion by CD73: CD73 then catalyzes the dephosphorylation of AMP into adenosine and phosphate.[2][5][9]

This enzymatic cascade effectively transforms an initial danger signal (ATP) into a potent immunosuppressive molecule (adenosine).[4] Extracellular adenosine concentrations in the TME can reach up to  $100\mu M$ , significantly higher than the low nanomolar levels found in normal tissues.[10] This accumulation of adenosine is a central mechanism of immune evasion in many solid tumors.[6][11]



Click to download full resolution via product page

Caption: The CD39/CD73-adenosine immunosuppressive pathway in the TME.



# **Mechanisms of CD73-Mediated Immunosuppression**

CD73 is expressed on a wide variety of cells within the TME, including tumor cells, stromal cells (like cancer-associated fibroblasts), and numerous immune cell subsets.[1][7] The adenosine it produces exerts pleiotropic suppressive effects by binding to G protein-coupled adenosine receptors, primarily the high-affinity A2A receptor (A2AR) and lower-affinity A2B receptor (A2BR), which are widely expressed on immune cells.[12][13]

## Suppression of T Cells

- Effector T Cells (CD8+ and CD4+): Adenosine signaling via A2AR on activated CD8+ and CD4+ T cells is a primary mechanism of suppression.[12] This signaling increases intracellular cyclic AMP (cAMP) levels, which inhibits T cell receptor (TCR) signaling, reduces proliferation, and curtails the production of effector cytokines like IFN-y and granzyme B.[14] [15] Ultimately, this leads to T cell anergy and apoptosis, preventing the destruction of tumor cells.[1][16]
- Regulatory T Cells (Tregs): Tregs (CD4+CD25+FoxP3+) are critical mediators of
  immunotolerance and are often abundant in the TME.[1] Tregs frequently co-express high
  levels of CD39 and CD73, enabling them to produce large amounts of adenosine.[1] This not
  only suppresses effector T cells but also creates a positive feedback loop, as adenosine
  binding to A2AR on Tregs can enhance their suppressive functions.[17]

## Inhibition of Natural Killer (NK) Cells

NK cells are crucial components of the innate immune system capable of killing cancer cells. Within the TME, NK cells can upregulate CD73 expression.[1][7] A2AR activation by adenosine suppresses NK cell activation, cytotoxicity, and cytokine production, thereby impairing their anti-tumor functions and promoting tumor metastasis.[1][6]

## **Modulation of Myeloid Cells**

 Myeloid-Derived Suppressor Cells (MDSCs): Adenosine promotes the expansion and activation of MDSCs, a heterogeneous population of immature myeloid cells with potent immunosuppressive activity.



- Macrophages: Adenosine signaling can polarize macrophages towards an M2-like phenotype, which is associated with tumor promotion, tissue remodeling, and suppression of anti-tumor immunity.[8]
- Dendritic Cells (DCs): Adenosine can impair the maturation and antigen-presenting function of DCs, preventing the effective priming of anti-tumor T cell responses.[4]

### Role of CD73 on Non-Immune Cells

Beyond its role in direct immunosuppression, CD73 expressed on cancer and stromal cells contributes to tumor progression through several mechanisms.

- Tumor Cell Proliferation and Metastasis: Tumor-intrinsic CD73 has been shown to promote
  cancer cell proliferation, migration, invasion, and resistance to chemotherapy, independent of
  its effects on the immune system.[1][2][10] Silencing CD73 expression in breast cancer cells,
  for example, inhibits their proliferation.[1]
- Angiogenesis: CD73-generated adenosine can stimulate angiogenesis by promoting the production of pro-angiogenic factors like VEGF from endothelial cells, which helps supply the growing tumor with nutrients.[7][18]
- Cancer-Associated Fibroblasts (CAFs): CAFs within the TME often express high levels of CD73.[7] This contributes significantly to the pool of immunosuppressive adenosine, inhibiting T cell-mediated anti-tumor immunity.[1]





Click to download full resolution via product page

Caption: Logical relationships of CD73-mediated immunosuppression in the TME.

# **Quantitative Data Summary**

The following tables summarize key quantitative findings related to CD73 expression and inhibition.

Table 1: CD73 Expression and Clinical Correlation

| Cancer Type       | CD73 Expression<br>Status | Associated Clinical Outcome                                 | Citation(s) |
|-------------------|---------------------------|-------------------------------------------------------------|-------------|
| Melanoma          | High tumor expression     | Shorter overall survival, poor prognosis                    | [7]         |
| Breast Cancer     | High tumor expression     | Worse overall and disease-free survival, chemoresistance    | [7][19]     |
| Ovarian Cancer    | High tumor expression     | Poor outcome,<br>impaired CD8+ T cell<br>immunosurveillance | [12]        |
| Colorectal Cancer | High expression on CAFs   | Poor prognosis                                              | [7]         |

| Glioblastoma | High expression on myeloid cells | Less T-cell infiltration |[7] |

Table 2: Preclinical Efficacy of CD73 Inhibition



| Cancer Model                  | Inhibitor/Method                 | Key Finding(s)                                            | Citation(s) |
|-------------------------------|----------------------------------|-----------------------------------------------------------|-------------|
| Glioma Cells                  | APCP (small molecule inhibitor)  | ~30% reduction in cell proliferation                      | [1]         |
| Breast Cancer<br>Xenograft    | CD73 siRNA                       | Suppressed tumor growth                                   | [1]         |
| Ovarian Cancer (ID8)          | CD73 blockade                    | Decreased tumor<br>growth, potentiated T-<br>cell therapy | [20]        |
| Breast Cancer<br>(Metastatic) | CD73 inhibition +<br>Doxorubicin | Enhanced anti-tumor effects                               | [1]         |

| Various Solid Tumors | Anti-CD73 + Anti-PD-1 | More effective T cell-mediated immune responses |[1] |

## **Therapeutic Targeting of the CD73-Adenosine Axis**

Given its central role in creating an immunosuppressive TME, CD73 is an attractive therapeutic target.[2] Strategies aim to block adenosine production, thereby restoring anti-tumor immunity. [4]

- Monoclonal Antibodies (mAbs): Several anti-CD73 mAbs (e.g., Oleclumab, AB680) are in clinical development.[8][9] These can block the enzymatic function of CD73 and may also have other mechanisms of action.
- Small Molecule Inhibitors: Small molecules like APCP and its more stable derivatives are designed to directly inhibit the catalytic site of the CD73 enzyme.[1][8]
- Combination Therapies: The greatest potential for CD73-targeted therapies lies in combination with other treatments.[1]
  - Immune Checkpoint Inhibitors: Combining CD73 blockade with anti-PD-1/PD-L1 or anti-CTLA-4 antibodies can have synergistic effects, enhancing the infiltration and activity of CD8+ T cells.[1][14] Upregulation of CD73 can be a mechanism of acquired resistance to PD-1 blockade, making this combination particularly compelling.[14]



 Chemotherapy and Radiotherapy: Many conventional therapies cause tumor cell death and the release of ATP.[4] Blocking CD73 prevents the conversion of this ATP into immunosuppressive adenosine, potentially turning a suppressive signal into an immunestimulatory one.[4][21]

Currently, numerous clinical trials are underway to evaluate the safety and efficacy of CD73 inhibitors, both as monotherapies and in various combinations.[7][15][22]

# **Key Experimental Protocols Measurement of CD73 Enzymatic Activity**

Measuring the enzymatic activity of CD73 is critical for screening inhibitors and studying its biological function. A common method is the colorimetric malachite green assay, which quantifies the inorganic phosphate (Pi) released from AMP hydrolysis.

Principle: This assay is based on the reaction between malachite green, molybdate, and free orthophosphate, which forms a stable colored complex that can be measured spectrophotometrically.

#### **Detailed Methodology:**

- Cell Preparation: Culture cells of interest (e.g., cancer cell lines) to ~70-80% confluency in a multi-well plate.
- Washing: Gently wash the adherent cells three times with a phosphate-free buffer (e.g., 20 mM HEPES, 120 mM NaCl, 5 mM KCl, 2 mM MgCl<sub>2</sub>, 10 mM glucose, pH 7.4) to remove any contaminating phosphate.
- Reaction Initiation: Add 200 μL of the phosphate-free buffer containing the substrate, 1 mM AMP, to each well.[23] For inhibitor testing, pre-incubate cells with the inhibitor for a set time (e.g., 30 minutes) before adding the AMP substrate.
- Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow the enzymatic reaction to proceed.[23]
- Reaction Termination & Sample Collection: Stop the reaction by collecting the supernatant from each well.

## Foundational & Exploratory





- Phosphate Quantification:
  - In a new 96-well plate, add a small volume (e.g., 50 μL) of the collected supernatant.
  - Prepare a standard curve using a known concentration of phosphate standard.
  - Add the Malachite Green Reagent to all wells (samples and standards).
  - Incubate at room temperature for 15-30 minutes to allow color development.
- Data Acquisition: Measure the absorbance at ~620-650 nm using a plate reader.
- Analysis: Calculate the concentration of phosphate in the samples by comparing their absorbance to the standard curve. CD73 activity is expressed as the amount of phosphate produced per unit time per number of cells or protein concentration.





Click to download full resolution via product page

Caption: Experimental workflow for a colorimetric CD73 activity assay.



## Flow Cytometry Analysis of CD73 on TME Cells

Principle: Flow cytometry is used to identify and quantify the expression of CD73 on the surface of different immune and tumor cell populations isolated from a dissociated tumor.

#### **Detailed Methodology:**

- Tumor Dissociation: Excise the tumor from a preclinical model and mechanically and enzymatically digest it to create a single-cell suspension. Common enzymes include collagenase and DNase.
- Cell Staining:
  - Perform a surface staining protocol. Resuspend the single-cell suspension in FACS buffer (e.g., PBS with 2% FBS).
  - Add a cocktail of fluorescently-conjugated antibodies. A typical panel to identify CD73
    expression on T cells would include:
    - Viability Dye: To exclude dead cells.
    - Anti-CD45: To identify hematopoietic cells.
    - Anti-CD3: To identify T cells.
    - Anti-CD4: To identify helper T cells and Tregs.
    - Anti-CD8: To identify cytotoxic T cells.
    - Anti-FoxP3: (Requires intracellular staining after surface staining) To identify Tregs.
    - Anti-CD73: The marker of interest.
  - Incubate on ice, protected from light, for 30 minutes.
- Washing: Wash the cells with FACS buffer to remove unbound antibodies.
- Fixation/Permeabilization (if needed): If staining for intracellular markers like FoxP3, fix and permeabilize the cells according to the manufacturer's protocol, then add the intracellular



antibody.

- Data Acquisition: Acquire the samples on a multi-color flow cytometer.
- · Gating and Analysis:
  - Gate on live, single cells.
  - Gate on CD45+ immune cells.
  - From the CD45+ population, gate on CD3+ T cells.
  - From the T cell gate, separate CD4+ and CD8+ populations.
  - Analyze the expression of CD73 (e.g., percentage of positive cells or mean fluorescence intensity) on each identified population (e.g., CD8+ T cells, CD4+FoxP3+ Tregs).

### Conclusion

CD73 is a master regulator of the immunosuppressive tumor microenvironment through its production of extracellular adenosine. It suppresses a broad range of anti-tumor immune cells, including effector T cells and NK cells, while promoting the function of suppressive cells like Tregs. Furthermore, its expression on tumor and stromal cells directly contributes to cancer progression, metastasis, and angiogenesis. The compelling preclinical data demonstrating that inhibition of CD73 can reinvigorate anti-tumor immunity has established it as a high-priority target in immuno-oncology.[1][7] Ongoing clinical trials, particularly those evaluating CD73 inhibitors in combination with immune checkpoint blockers and conventional therapies, hold the promise of overcoming therapeutic resistance and improving outcomes for cancer patients.[4] [14]

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

## Foundational & Exploratory





- 1. CD73: an emerging checkpoint for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Roles of CD73 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. assaygenie.com [assaygenie.com]
- 5. What are CD73 inhibitors and how do they work? [synapse.patsnap.com]
- 6. The Immune Regulatory Role of Adenosine in the Tumor Microenvironment PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 8. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 11. Frontiers | A Metabolic Immune Checkpoint: Adenosine in Tumor Microenvironment [frontiersin.org]
- 12. CD73-adenosine reduces immune responses and survival in ovarian cancer patients -PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. The Clinical Significance of CD73 in Cancer PMC [pmc.ncbi.nlm.nih.gov]
- 15. CD39/CD73/A2AR pathway and cancer immunotherapy PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. CD73: A novel target for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 18. Regulatory role of CD39 and CD73 in tumor immunity PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. CD73—adenosine: a next-generation target in immuno-oncology ProQuest [proquest.com]
- 21. tandfonline.com [tandfonline.com]
- 22. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]



- 23. A Novel Anti-CD73 Antibody That Selectively Inhibits Membrane CD73 Shows Antitumor Activity and Induces Tumor Immune Escape [mdpi.com]
- To cite this document: BenchChem. [Role of CD73 in tumor microenvironment immunosuppression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12362824#role-of-cd73-in-tumor-microenvironment-immunosuppression]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com